Cas no 1985-84-8 (Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester)

Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester structure
1985-84-8 structure
Product Name:Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
N.o CAS:1985-84-8
MF:C22H34O6
MW:394.501767635345
CID:156412
PubChem ID:16138
Update Time:2025-04-19

Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester Propriedades químicas e físicas

Nomes e Identificadores

    • Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
    • bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate
    • bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate
    • ADIPIC ACID,BIS(3,4-EPOXY-6-METHYLCYCLOHEXYLMETHYL) ESTER
    • Bis(3,4-epoxy-6-methylcyclohexylmethyl)adipate
    • Di(3,4-epoxy-6-methylcyclohexylmethyl)adipate
    • EINECS 217-857-3
    • EP-289
    • Hexanedioic acid,bis(4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl ester
    • Mark-135B
    • Adipic acid bis(3,4-epoxy-6-methylcyclohexan-1-ylmethyl) ester
    • Adipic acid bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl] ester
    • Bis((3,4-epoxy-6-methylcyclohexyl)methyl) adipate
    • Hexanedioic acid, bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
    • ADIPIC ACID, BIS(3,4-EPOXY-6-METHYLCYCLOHEXYLMETHYL) ESTER
    • Hexanedioic acid, bis(4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl ester
    • 1985-84-8
    • bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl] hexanedioate
    • SCHEMBL76024
    • Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
    • DTXSID60883710
    • NS00045435
    • Hexanedioic acid, 1,6-bis((4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl) ester
    • bis[(3,4-epoxy-6-methylcyclohexyl)methyl]adipate
    • Hexanedioic acid, bis((4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl) ester
    • Inchi: 1S/C22H34O6/c1-13-7-17-19(27-17)9-15(13)11-25-21(23)5-3-4-6-22(24)26-12-16-10-20-18(28-20)8-14(16)2/h13-20H,3-12H2,1-2H3
    • Chave InChI: LMMDJMWIHPEQSJ-UHFFFAOYSA-N
    • SMILES: O1C2CC(C)C(COC(CCCCC(=O)OCC3CC4C(CC3C)O4)=O)CC12

Propriedades Computadas

  • Massa Exacta: 394.23600
  • Massa monoisotópica: 394.23553880g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 527
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 8
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 77.7Ų

Propriedades Experimentais

  • Densidade: 1.0936 (rough estimate)
  • Ponto de ebulição: 478.7°C (rough estimate)
  • Índice de Refracção: 1.5200 (estimate)
  • PSA: 77.66000
  • LogP: 3.26020

Hexanedioic acid,1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester Literatura Relacionada

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd